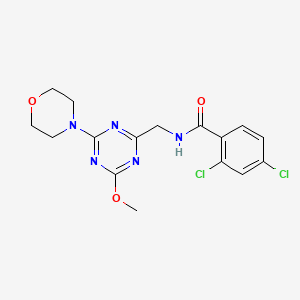

2,4-dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,5-Triazines are a class of compounds known for their unique structure and remarkable reactivity . They have been utilized in the modification and construction of new materials . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

1,3,5-Triazine derivatives can be prepared through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives . The preparation often involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Molecular Structure Analysis

The molecular structure of 1,3,5-triazines is well-known and continues to be the object of considerable interest . The structure of the specific compound you mentioned could not be found in the available resources.Chemical Reactions Analysis

The chemical reactions involving 1,3,5-triazines often involve the substitution of chloride ions . The reactions can be carried out using conventional methods or microwave irradiation .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazines can also vary widely. For example, 2,4-dichloro-6-methoxy-1,3,5-triazine has a molecular formula of C4H3Cl2N3O and an average mass of 179.992 Da .Applications De Recherche Scientifique

- 1,3,5-Triazine derivatives, including the compound , exhibit antimicrobial properties. Researchers have synthesized and evaluated various s-triazine derivatives for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . Some of these compounds demonstrated promising activity comparable to that of ampicillin.

- Minimum inhibitory concentrations (MIC) were measured for clinical isolates, and certain derivatives showed enhanced activity against multidrug-resistant strains .

- Notably, compounds (10) and (13) were found to be nontoxic up to specific concentrations, making them potential candidates for further investigation .

- 2,4-Dichloro-6-methoxy-1,3,5-triazine has been employed as a reagent in radioimmunoassays. Specifically, it was used in the detection of D-Ala2-Dermorphin, a natural peptide extracted from amphibian skin .

- The compound has been utilized in the preparation of chiral derivatizing reagents. These reagents play a crucial role in enantiomeric analysis and separation .

- Researchers have explored the synthesis of 1,3,5-triazine-based polymers. For instance, using related derivatives like 2,4-dichloro-6-ethoxy-s-triazine and 2,4-dichloro-6-phenyl-s-triazine, they investigated the relationship between structure, temperature resistance, and other properties .

- Cyclodextrin rotaxanes are complex molecular structures where a cyclic molecule (cyclodextrin) encircles another molecule. 2,4-Dichloro-6-methoxy-1,3,5-triazine has been involved in the preparation of α-cyclodextrin rotaxanes .

Antimicrobial Activity

Radioimmunoassay Reagent

Chiral Derivatizing Reagents

Polymer Synthesis

Cyclodextrin Rotaxanes

Other Biological Activities

Mécanisme D'action

Target of Action

Compounds with a similar 1,3,5-triazine structure have been used in the synthesis of polymers and have shown antimicrobial activity against certain bacteria and fungi .

Mode of Action

1,3,5-triazine derivatives are known for their remarkable reactivity and unique structure, which has led researchers to utilize them in the modification and construction of new materials . They undergo nucleophilic substitution reactions under controlled temperature .

Biochemical Pathways

It’s worth noting that 1,3,5-triazine derivatives have been used in various fields, including material science and pharmaceuticals , suggesting they may interact with multiple biochemical pathways.

Action Environment

The stability and reactivity of 1,3,5-triazine derivatives can be influenced by factors such as temperature .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,4-dichloro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N5O3/c1-25-16-21-13(20-15(22-16)23-4-6-26-7-5-23)9-19-14(24)11-3-2-10(17)8-12(11)18/h2-3,8H,4-7,9H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBUOXZJKZJNHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2832949.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2832951.png)

![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2832955.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2832962.png)

![3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2832964.png)

![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2832965.png)